molecular formula C27H30O15 B1681443 Saponarin CAS No. 20310-89-8

Saponarin

Cat. No. B1681443
CAS RN: 20310-89-8
M. Wt: 594.5 g/mol
InChI Key: HGUVPEBGCAVWID-KETMJRJWSA-N
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Description

Saponarin is a flavone glucoside found in Saponaria officinalis and Strongylodon macrobotrys, where it imparts the characteristic jade color to the flower . This coloration has been shown to be an example of copigmentation, a result of the presence of malvin (an anthocyanin) and saponarin in the ratio 1:9 .


Synthesis Analysis

Saponarin is synthesized from isovitexin (apigenin6-C-glucoside) after the addition of glucose in the 7-O position catalyzed by HvOGT as a soluble UDP-Glc:flavone glucosyltransferase . The upregulation of HvCHS, HvCHI, and HvOGT during early development was associated with saponarin accumulation during later stages .


Molecular Structure Analysis

The molecular formula of Saponarin is C27H30O15 . It is a major di-C-glycosyl-O-glycosyl flavone, which is predominantly accumulated in the young green leaves of barley (Hordeum vulgare L.) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Saponarin include a molecular weight of 594.52 g/mol . More detailed properties like solubility, melting point, etc., are not provided in the search results.

Scientific Research Applications

Antioxidant Properties

Saponarin, a flavonoid present in young green barley leaves, demonstrates potent antioxidant activities. It significantly inhibits malonaldehyde (MA) formation from various lipids, showcasing a higher antioxidant activity than conventional antioxidants like BHT and α-tocopherol in certain cases. This property suggests its potential in preventing diseases caused by oxidative damage, such as cancers, inflammations, and cardiovascular diseases (Kamiyama & Shibamoto, 2012).

Hepatoprotective Activity

Studies have demonstrated the hepatoprotective activity of saponarin against various liver damages. In models of carbone tetrachloride-induced liver damage, saponarin showed significant hepatoprotective and antioxidant activities, comparable to the known hepatoprotector silymarin. It ameliorated hepatic damage, increased antioxidant enzyme activities, and prevented oxidative damage (Simeonova et al., 2014).

Anti-Inflammatory and Anti-Allergic Effects

Saponarin has shown significant anti-inflammatory and anti-allergic effects in various cell models. It inhibits cytokine expression and the phosphorylation of key signaling molecules, thereby reducing inflammatory and allergic responses. Additionally, saponarin induces the expression of factors functioning as physical and chemical skin barriers, suggesting its potential use in preventing and relieving immune-related skin diseases (Min et al., 2021).

Regulation of Glucose Metabolism

Saponarin influences glucose metabolism by suppressing the rate of gluconeogenesis and enhancing cellular glucose uptake. This effect is mediated through the activation of AMPK in a calcium-dependent manner, which leads to phosphorylation of key enzymes and transcription factors involved in glucose metabolism (Seo et al., 2015).

Hypoglycemic Activity

Saponarin has demonstrated hypoglycemic activity, particularly characterized as an α-glucosidase inhibitor. It exhibits competitive inhibition on the activities of enzymes like maltase and sucrase. This suggests its potential application in managing blood glucose levels, especially beneficial for people with diabetes (Sengupta et al., 2009).

Potential as a Vaccine Adjuvant

Saponins, including saponarin, have been explored for their potential as vaccine adjuvants due to their ability to activate the mammalian immune system. They stimulate both Th1 immune response and the production of cytotoxic T-lymphocytes, making them suitable for use in subunit vaccines and vaccines against various pathogens (Sun et al., 2009).

Future Directions

Saponarin is emerging as one of the most important functional metabolites with multiple protective effects on plants and human health . It has been suggested that Saponarin could be used in metabolic engineering in barley plants, especially in regards to enhancing the contents of useful secondary metabolites .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUVPEBGCAVWID-KETMJRJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174201
Record name Saponarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saponarin

CAS RN

20310-89-8
Record name Saponarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20310-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Saponarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saponarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source European Chemicals Agency (ECHA)
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Record name SAPONARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3081Z76OX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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